1-(6-Chloro-4-pyrimidinyl)indoline
Overview
Description
“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-4-pyrimidinyl)indoline” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .
Scientific Research Applications
Rhodium(III)-Catalyzed C–H Amination
1-(6-Chloro-4-pyrimidinyl)indoline is utilized in the rhodium(III)-catalyzed C–H functionalization of indolines with anthranils. This process efficiently produces C7-aminated indoline derivatives with excellent site-selectivity and functional group compatibility. These derivatives are significant as they provide facile access to synthetic building blocks for biologically interesting heterocycles (Mishra et al., 2017).
Synthesis of Pyrimidine Derivatives
The compound is used in synthesizing various derivatives like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, which have applications in kinase research areas. These compounds serve as novel scaffolds in pharmaceutical research (Cheung et al., 2001).
Electrophilic Cyclization Reactions
1-(6-Chloro-4-pyrimidinyl)indoline undergoes electrophilic cyclization reactions under silver nitrate catalysis to form annulated pyridine derivatives. This reaction pathway is unique due to the release of indole as an unusual but efficient neutral leaving group (Ghavtadze et al., 2010).
Corrosion Inhibition
Spiropyrimidinethiones derivatives, synthesized from 1-(6-Chloro-4-pyrimidinyl)indoline, have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies are significant for understanding the protective mechanisms in industrial applications (Yadav et al., 2015).
Safety And Hazards
Future Directions
Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMHHFXNIKRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-pyrimidinyl)indoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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